molecular formula C10H13BrO B12065656 3-(4-Bromo-2-methylphenyl)propan-1-ol

3-(4-Bromo-2-methylphenyl)propan-1-ol

Cat. No.: B12065656
M. Wt: 229.11 g/mol
InChI Key: LPYVISQRWDONCW-UHFFFAOYSA-N
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Description

3-(4-Bromo-2-methylphenyl)propan-1-ol is an organic compound with the molecular formula C10H13BrO It is a brominated derivative of phenylpropanol, characterized by the presence of a bromine atom at the para position and a methyl group at the ortho position on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-2-methylphenyl)propan-1-ol can be achieved through several methods. One common approach involves the bromination of 2-methylphenylpropanol using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically proceeds under mild conditions, with the bromine atom being introduced at the para position relative to the methyl group.

Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 2-methylphenylpropanol is coupled with a brominated aryl halide in the presence of a palladium catalyst and a base. This method allows for the selective introduction of the bromine atom at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems and advanced analytical techniques can help optimize reaction conditions and ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-2-methylphenyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organolithium reagents.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide, potassium cyanide in ethanol, organolithium reagents in tetrahydrofuran.

Major Products Formed

    Oxidation: 3-(4-Bromo-2-methylphenyl)propanal or 3-(4-Bromo-2-methylphenyl)propanone.

    Reduction: 3-(4-Bromo-2-methylphenyl)propane.

    Substitution: 3-(4-Azido-2-methylphenyl)propan-1-ol, 3-(4-Cyano-2-methylphenyl)propan-1-ol.

Scientific Research Applications

3-(4-Bromo-2-methylphenyl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways involving brominated compounds.

    Medicine: Potential use in the development of new drugs, particularly those targeting bromine-sensitive pathways.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-2-methylphenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The hydroxyl group can form hydrogen bonds, further stabilizing interactions with target molecules. These interactions can modulate biological pathways and lead to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-methylphenylpropan-1-ol: Similar structure but with the bromine atom at the ortho position.

    4-Bromo-2-methylphenylpropan-1-one: Contains a ketone group instead of a hydroxyl group.

    3-(4-Bromo-2-methylphenyl)propane: Lacks the hydroxyl group.

Uniqueness

3-(4-Bromo-2-methylphenyl)propan-1-ol is unique due to the specific positioning of the bromine and methyl groups on the aromatic ring, which can influence its reactivity and interactions with other molecules. The presence of both a hydroxyl group and a bromine atom allows for diverse chemical modifications and applications in various fields.

Properties

Molecular Formula

C10H13BrO

Molecular Weight

229.11 g/mol

IUPAC Name

3-(4-bromo-2-methylphenyl)propan-1-ol

InChI

InChI=1S/C10H13BrO/c1-8-7-10(11)5-4-9(8)3-2-6-12/h4-5,7,12H,2-3,6H2,1H3

InChI Key

LPYVISQRWDONCW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)CCCO

Origin of Product

United States

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